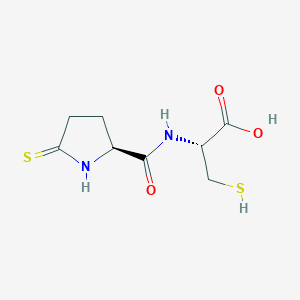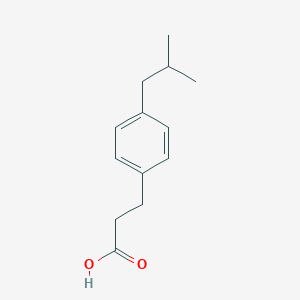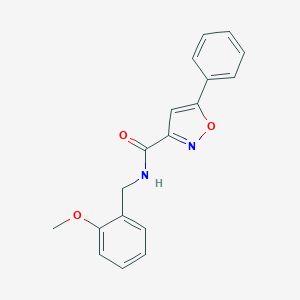
Agomelatine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agomelatine-d4 is a deuterated form of agomelatine, a novel antidepressant. Agomelatine itself is a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors. It is structurally related to melatonin and is used primarily for the treatment of major depressive episodes in adults .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of agomelatine-d4 involves the incorporation of deuterium atoms into the agomelatine molecule. This can be achieved through catalytic hydrogenation using deuterium gas. The process typically involves the following steps:
Catalytic Hydrogenation: The precursor compound, 7-methoxy-1-naphthylacetonitrile, undergoes catalytic hydrogenation in the presence of deuterium gas and a catalyst such as palladium on carbon.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Agomelatine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Agomelatine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of agomelatine.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic benefits in treating depression.
Industry: Utilized in the development of new antidepressant formulations and in the study of drug interactions
Mechanism of Action
Agomelatine-d4 exerts its effects through a dual mechanism:
Melatonin Receptors: this compound acts as an agonist at melatonin MT1 and MT2 receptors, helping to resynchronize circadian rhythms.
Serotonin-2C Receptors: It acts as an antagonist at serotonin-2C receptors, leading to increased release of noradrenaline and dopamine in the frontal cortex
Comparison with Similar Compounds
Melatonin: Structurally similar but lacks the serotonin-2C antagonistic properties.
Ramelteon: Another melatonin receptor agonist but does not have serotonin-2C antagonistic effects.
Tasimelteon: Similar to ramelteon, used for circadian rhythm disorders
Uniqueness of Agomelatine-d4: this compound’s unique combination of melatonin receptor agonism and serotonin-2C receptor antagonism sets it apart from other compounds. This dual action contributes to its efficacy in treating depression and resynchronizing circadian rhythms .
Properties
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














